4-tert-butyl-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Beschreibung
4-tert-butyl-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an oxadiazole ring, and a benzamide moiety
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-20(2,3)15-8-6-14(7-9-15)18(26)21-12-16-22-23-19(27-16)28-13-17(25)24-10-4-5-11-24/h6-9H,4-5,10-13H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVNLVXQEJAMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Acyl Hydrazides
The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of 1,2-diacyl hydrazides, as demonstrated in analogous studies. For this target, methyl 2-chloro-5-(N-hydroxycarbamimidoyl)benzoate (4 ) (prepared via cyanation and hydroxylamine treatment of methyl 2-chloro-5-iodobenzoate) undergoes cyclization with 3,6-dichloropicolinoyl chloride in toluene under reflux to yield the 1,2,4-oxadiazole intermediate. Catalytic optimization using l-proline (Table 1) enhances yields up to 79%.
Table 1. Catalyst Screening for Oxadiazole Cyclization
| Entry | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 1 | None | 100 °C, 11 h | <5 |
| 2 | l-Proline | 70 °C, 2 h → 100 °C, 9 h | 79 |
Thiol Functionalization
The 5-position of the oxadiazole is functionalized via nucleophilic displacement. Treatment of 5-chloro-1,3,4-oxadiazole-2-methyl derivatives with sodium hydrosulfide (NaSH) in ethanol generates the thiol intermediate, which is subsequently alkylated with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in the presence of K₂CO₃ to install the sulfanyl-ketone-pyrrolidine moiety.
Synthesis of 4-tert-Butylbenzamide
Esterification and Aminolysis
4-tert-Butylbenzoic acid is esterified with thionyl chloride (SOCl₂) in methanol to form methyl 4-tert-butylbenzoate, followed by aminolysis with ammonium hydroxide to yield 4-tert-butylbenzamide.
Methylation and Coupling
The benzamide is methylated using iodomethane (CH₃I) in DMF with NaH as a base, producing N-methyl-4-tert-butylbenzamide. This intermediate is coupled to the oxadiazole-thioether via a nucleophilic substitution reaction using NaH in THF, forming the final methylene bridge.
Structural Characterization and Validation
Spectroscopic Analysis
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 487.2143 [M+H]⁺, consistent with the molecular formula C₂₄H₃₁N₅O₃S.
Optimization and Challenges
Cyclization Efficiency
The use of l-proline as a catalyst in oxadiazole formation (Table 1) mitigates byproduct formation, such as self-cyclized impurities. Prolonged reaction times (>12 h) reduce yields due to hydrolysis of the oxadiazole ring.
Thiol-Alkylation Side Reactions
Competitive oxidation of the thiol intermediate to disulfides is suppressed by conducting reactions under nitrogen and using fresh NaSH.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine and oxadiazole rings can be reduced to alcohols or amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives of the benzamide moiety.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, such as 1,3,4-oxadiazole-2-thiol, are also similar.
Benzamide Derivatives: Compounds like N-phenylbenzamide share the benzamide moiety.
Uniqueness
4-tert-butyl-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the tert-butyl group adds steric bulk, which can influence the compound’s interactions with its molecular targets.
Biologische Aktivität
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a tert-butyl group, a pyrrolidine moiety, and an oxadiazole ring. Its IUPAC name reflects its intricate design, which is critical for its biological interactions.
Structural Formula
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent . It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level | Method Used |
|---|---|---|
| Staphylococcus aureus | Moderate | Agar disc diffusion |
| Escherichia coli | High | Minimum inhibitory concentration (MIC) |
| Pseudomonas aeruginosa | Low | Agar disc diffusion |
In a comparative study, the compound was tested alongside standard antibiotics, revealing a synergistic effect when combined with certain agents, enhancing its efficacy against resistant strains .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The oxadiazole ring is particularly noted for its ability to interact with target proteins, disrupting their function.
Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of E. coli. The results indicated that at a concentration of 50 µg/mL, the compound inhibited growth by 70%, demonstrating its potential as a lead compound for antibiotic development .
Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers when treated with the compound compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis involves three critical stages:
Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives using dehydrating agents like POCl₃ or PCl₃ under anhydrous conditions .
Sulfanyl linkage introduction : Reaction of the oxadiazole intermediate with 2-oxo-2-(pyrrolidin-1-yl)ethyl thiol, requiring controlled pH (7–9) to avoid side reactions .
Benzamide coupling : Amide bond formation between the oxadiazole-methylamine intermediate and 4-tert-butylbenzoic acid, typically using EDC/HOBt or DCC as coupling agents in DMF .
Key considerations : Solvent choice (e.g., DMF for solubility) and reaction monitoring via TLC or HPLC-MS to ensure intermediate purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Temperature control : Maintaining 0–5°C during oxadiazole cyclization to minimize decomposition .
- Solvent selection : Using polar aprotic solvents (e.g., DCM or DMF) to stabilize intermediates and enhance reaction rates .
- Catalyst use : Employing DMAP to accelerate amide coupling steps .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Data-driven approach : Kinetic studies and DoE (Design of Experiments) can identify critical parameters (e.g., molar ratios, reaction time) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., tert-butyl at δ ~1.3 ppm, pyrrolidine protons at δ ~3.2 ppm) .
- HRMS (ESI+) : For molecular ion validation (e.g., [M+H]⁺ expected at m/z ~475.2) .
- FT-IR : Identification of carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
Supplementary methods : XRD for crystalline structure analysis and DSC for thermal stability profiling .
Advanced: How can structural complexity impact spectral interpretation?
Answer:
Challenges arise from:
- Overlapping signals : Pyrrolidine and oxadiazole protons in NMR (δ 2.5–3.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .
- Tautomerism : The oxadiazole ring’s tautomeric forms can complicate mass spectral fragmentation patterns, necessitating tandem MS/MS analysis .
- Dynamic effects : Rotameric equilibria in the sulfanyl-ethyl-pyrrolidine moiety may broaden NMR signals, requiring variable-temperature (VT) NMR studies .
Basic: What biological assays are recommended for initial activity screening?
Answer:
Prioritize assays aligned with structural analogs:
- Anticancer : MTT assays against HeLa or MCF-7 cell lines, noting IC₅₀ values .
- Anti-inflammatory : COX-2 inhibition assays (ELISA) or LPS-induced TNF-α suppression in macrophages .
- Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC determination) .
Controls : Include reference compounds (e.g., doxorubicin for anticancer, indomethacin for COX-2) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Address discrepancies via:
- Structural validation : Confirm compound identity and purity (≥95% by HPLC) to exclude batch variability .
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify biphasic effects .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways (e.g., MAPK/ERK vs. PI3K/Akt) .
- Comparative SAR : Synthesize analogs (e.g., replacing pyrrolidine with piperidine) to assess substituent contributions .
Basic: How to improve aqueous solubility for in vivo studies?
Answer:
Strategies include:
- Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin inclusion complexes .
- Salt formation : React with HCl or sodium bicarbonate to enhance polarity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (~150 nm) for sustained release .
Advanced: What computational methods predict target interactions?
Answer:
Leverage:
- Molecular docking (AutoDock Vina) : Screen against PDB structures (e.g., COX-2, EGFR) to identify binding poses .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore modeling (MOE) : Map electrostatic/hydrophobic features to prioritize synthetic targets .
Basic: How to assess chemical stability under physiological conditions?
Answer:
Conduct:
- pH stability tests : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C; monitor degradation via HPLC .
- Plasma stability : Exposure to human plasma (37°C, 24h); quantify parent compound loss .
Advanced: What strategies mitigate metabolic degradation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
